N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
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Description
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C22H25N3O3S2 and its molecular weight is 443.58. The purity is usually 95%.
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Biological Activity
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SARs).
Chemical Structure and Properties
The compound features a benzothiazole ring , a sulfonamide group , and a piperidine moiety , which contribute to its unique chemical properties. The structural formula can be represented as follows:
This structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.
Anticancer Activity
Recent studies have demonstrated that benzothiazole derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds similar to this structure have shown efficacy against various cancer cell lines by inducing apoptosis through the activation of procaspase-3 to caspase-3. This mechanism is crucial as it leads to programmed cell death, which is often disrupted in cancer cells .
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
8j | U937 | 5.2 | Procaspase-3 activation |
8k | MCF-7 | 6.6 | Procaspase-3 activation |
This compound | Various | TBD | TBD |
These findings suggest that the presence of the benzothiazole core is critical for enhancing anticancer activity, as observed in structure–activity relationship studies (SARs) where modifications to the core structure significantly affected potency and selectivity against cancer cells .
The proposed mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the benzothiazole ring participates in π-π stacking interactions with aromatic residues. This dual interaction can modulate the activity of target proteins, leading to desired biological effects .
Structure–Activity Relationships (SARs)
Understanding SARs is essential for optimizing the biological activity of benzothiazole derivatives. The presence of specific functional groups significantly influences the compound's effectiveness. For example:
- Benzothiazole Core : Essential for anticancer activity.
- Sulfonamide Group : Enhances solubility and bioavailability.
- Piperidine Moiety : Contributes to receptor binding affinity.
Studies indicate that modifications to these groups can either enhance or diminish biological activity, emphasizing the importance of careful structural design in drug development .
Case Studies
Several case studies have evaluated the biological effects of compounds structurally related to this compound:
- Benzothiazole Derivatives : A series of derivatives showed promising results against various cancer cell lines, with some exhibiting IC50 values lower than 10 µM.
- Mechanistic Studies : Research demonstrated that these compounds could effectively induce apoptosis in cancer cells by activating caspase pathways.
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-14-8-10-25(11-9-14)30(27,28)18-6-4-17(5-7-18)21(26)24-22-23-20-16(3)12-15(2)13-19(20)29-22/h4-7,12-14H,8-11H2,1-3H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNXWZJCYZIBQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=C(C=C4S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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